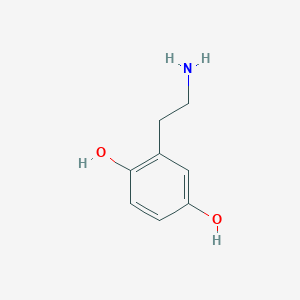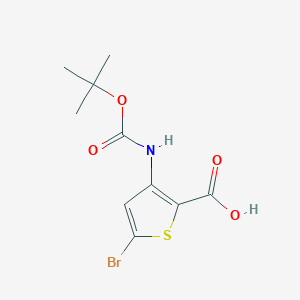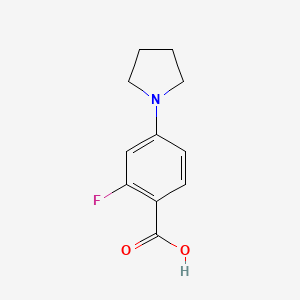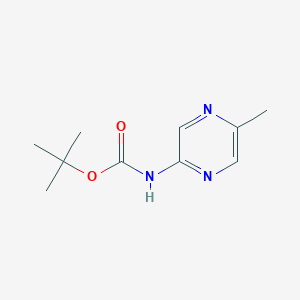
tert-Butyl (5-methylpyrazin-2-yl)carbamate
概要
説明
Tert-Butyl (5-methylpyrazin-2-yl)carbamate, also known as 5-methylpyrazin-2-ylcarbamic acid tert-butyl ester, is a widely used reagent in organic synthesis. It is a colorless, crystalline solid with a melting point of 50-51 °C. It is soluble in many organic solvents such as methanol, ethanol, and acetone, and is used in a variety of laboratory experiments.
科学的研究の応用
Chemical Structure and Interactions
tert-Butyl (5-methylpyrazin-2-yl)carbamate, along with its derivatives, is involved in the study of isomorphous crystal structures, demonstrating interactions such as bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond with the carbonyl group. These compounds belong to a family characterized by a general formula, showing how molecular interactions facilitate the assembly of crystal structures (Baillargeon et al., 2017).
Synthetic Pathways
Research has established synthetic methods for related tert-butyl carbamate compounds, highlighting their importance as intermediates in producing biologically active molecules. For instance, a rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate shows its role in synthesizing significant compounds like omisertinib (AZD9291), with a focus on optimizing the synthesis process to achieve high yields (Zhao et al., 2017).
Crystallography and Molecular Design
Studies on carbamate derivatives, including tert-butyl carbamates, showcase the intricate interplay of strong and weak hydrogen bonds, forming three-dimensional architectures crucial for understanding molecular design and crystal packing. Such insights are valuable for designing compounds with desired physical and chemical properties (Das et al., 2016).
Biological Activity
The chemical framework of tert-butyl carbamates has been utilized in structure-activity relationship studies, particularly in designing ligands for specific receptors, such as the histamine H4 receptor. This exemplifies the role of tert-butyl carbamate derivatives in developing therapeutic agents by systematically modifying the core structure to optimize biological activity (Altenbach et al., 2008).
Safety and Hazards
Tert-Butyl (5-methylpyrazin-2-yl)carbamate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZCKUQQRDXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621953 | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369638-68-6 | |
| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
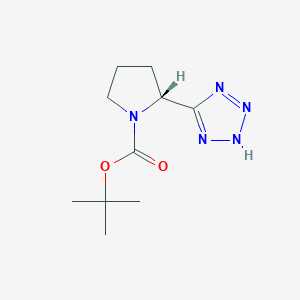

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
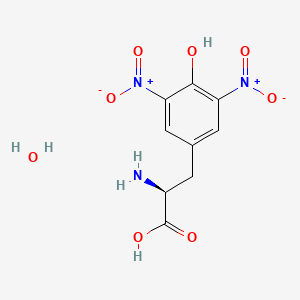
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
